4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Carbonic Anhydrase Inhibition Isoform Selectivity Quinazoline SAR

4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a synthetic small-molecule quinazolinone derivative with the molecular formula C21H16ClN3O2 and a molecular weight of 377.83 g/mol. It features a 5,6,7,8-tetrahydroquinazoline core with a 5-oxo group, a 7-phenyl substituent, and a 4-chlorobenzamide moiety at the 2-position.

Molecular Formula C21H16ClN3O2
Molecular Weight 377.8 g/mol
Cat. No. B12121035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Molecular FormulaC21H16ClN3O2
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C21H16ClN3O2/c22-16-8-6-14(7-9-16)20(27)25-21-23-12-17-18(24-21)10-15(11-19(17)26)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2,(H,23,24,25,27)
InChIKeyRQDYOXHRZPDSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide: Chemical Identity & Procurement Starting Point


4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a synthetic small-molecule quinazolinone derivative with the molecular formula C21H16ClN3O2 and a molecular weight of 377.83 g/mol [1]. It features a 5,6,7,8-tetrahydroquinazoline core with a 5-oxo group, a 7-phenyl substituent, and a 4-chlorobenzamide moiety at the 2-position. This compound is cataloged in screening libraries (ZINC103194039) with a calculated partition coefficient (logP) of 3.61, indicating moderate lipophilicity [1]. Spectroscopic identity is confirmed by 1H NMR data available via spectral databases [2]. Its structural framework places it within a class of heterocycles explored for diverse pharmacological activities, including kinase inhibition and anti-infective applications.

Why 4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide Cannot Be Casually Replaced by an In-Class Analog


In medicinal chemistry, minor structural modifications on the quinazoline scaffold can drastically alter target binding, selectivity, and pharmacokinetics. For example, moving a chlorine atom from the 4-chlorobenzamide ring (as in the target compound) to the 7-phenyl ring yields N-[7-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide or N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide, which are distinct chemical entities with different molecular shapes and electronic profiles . Similarly, replacing the 4-chloro substituent with a 4-methyl or 4-nitro group fundamentally changes the compound's hydrogen-bonding capacity, dipole moment, and metabolic stability . Therefore, generic substitution without matched-pair analysis risks compromising the specific interaction profile for which a particular derivative was designed or selected.

Quantitative Differentiation Evidence: 4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide vs. Closest Structural Analogs


Chlorine Positional Isomerism: Divergent Activity Potential on Carbonic Anhydrase Isoforms

While direct quantitative data for the target compound against carbonic anhydrase (CA) is not publicly available, close analogs in the tetrahydroquinazoline sulfonamide series demonstrate that the position of chlorine substitution critically dictates CA isoform selectivity. For instance, a related sulfonamide-bearing analog (CHEMBL3946274) achieves Ki values of 55 nM for CA VII and 350 nM for CA II, a 6.4-fold selectivity window driven by specific hydrophobic pocket interactions [1]. The target compound, lacking the sulfonamide zinc-binding group but possessing a 4-chlorobenzamide group, is explored for its potential to engage the enzyme through an alternative binding mode, potentially offering a distinct selectivity fingerprint relative to both the sulfonamide series and analogs with chlorine placed on the 7-phenyl ring, such as N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide .

Carbonic Anhydrase Inhibition Isoform Selectivity Quinazoline SAR

4-Chloro vs. 4-Methyl Substituent: Predicted Impact on Target Binding Affinity

In quinazoline-based kinase inhibitor programs, the replacement of a 4-chloro substituent with a 4-methyl group can significantly alter binding affinity due to the loss of halogen bonding and changes in steric bulk. A related series of 2-arylquinazoline benzamides evaluated as anti-tubercular agents demonstrated that chloro-substituted derivatives often exhibit superior potency compared to their methyl counterparts, attributed to favorable halogen-π interactions within the target binding pocket [1]. While the specific MIC or IC50 values for 4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide are not disclosed, the matched molecular pair analysis of 4-chloro vs. 4-methyl analogs in similar scaffolds suggests the chloro derivative would retain higher target engagement potential .

Kinase Inhibition EGFR Halogen Bonding

Lipophilicity-Driven Differentiation: logP as a Selector for Membrane Permeability and Solubility

The calculated logP of 4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is 3.61, as cataloged in the ZINC database [1]. This places the compound in a moderate lipophilicity range that often balances membrane permeability with aqueous solubility. In contrast, the unsubstituted benzamide analog (N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide) is predicted to have a lower logP due to the absence of the chlorine atom, while the 4-nitro analog is expected to have a different logP and hydrogen-bond acceptor profile . This difference in physicochemical properties can directly influence in vitro assay performance, cellular permeability, and nonspecific protein binding, making logP a critical specification for compound procurement when phenotypic or cell-based assays are planned.

Lipophilicity logP Drug-likeness ADME

Scaffold Patent Landscape: Freedom-to-Operate Advantage Over 4-Anilinoquinazoline EGFR Inhibitors

The core 5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazoline scaffold is structurally distinct from the classical 4-anilinoquinazoline EGFR inhibitor chemotype (e.g., gefitinib, erlotinib), which is heavily patented. Patent JP2008-505172 and related filings describe quinazoline derivatives with a saturated 5,6,7,8-tetrahydro ring system as active pharmaceutical ingredients, indicating a separate intellectual property space [1]. This structural divergence means that 4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide may offer greater freedom-to-operate for certain kinase-targeted programs compared to 4-anilinoquinazoline analogs [2]. The tetrahydroquinazoline core also presents a different shape and conformational flexibility that could translate to a distinct kinase selectivity profile.

Patent Landscape Quinazoline EGFR Freedom to Operate

Optimal Research and Industrial Applications for 4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide


Kinase Selectivity Panel Screening for Novel Inhibitor Chemotypes

Given its tetrahydroquinazoline core distinct from classical 4-anilinoquinazoline kinase inhibitors, 4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is well-suited for inclusion in kinase selectivity panels to identify unique inhibition patterns. Its moderate logP of 3.61 [1] provides adequate cell permeability for cellular kinase assays. Researchers can benchmark its activity against structurally matched analogs (e.g., 4-methyl, 4-nitro, or 2-chlorophenyl derivatives) to deconvolute substituent-specific contributions to kinase binding [2].

Matched Molecular Pair Analysis for Halogen Bonding Contributions to Target Engagement

The 4-chloro substituent on the benzamide ring provides a defined halogen-bond donor capability. This compound serves as an ideal candidate for matched molecular pair (MMP) studies alongside its 4-methyl, 4-fluoro, and 4-nitro analogs to quantify the energetic contribution of halogen bonding to target affinity in biochemical or biophysical assays [1].

Anti-Tubercular Lead Optimization Starting Point

A related series of 2-arylquinazoline benzamides has demonstrated anti-tubercular activity [1]. 4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can be evaluated in Mycobacterium tuberculosis growth inhibition assays (e.g., MIC determination against H37Rv) as part of a structure-activity relationship (SAR) expansion, with the 4-chloro substitution offering a potential potency advantage over unsubstituted or 4-methyl analogs based on class-level SAR.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a molecular weight of 377.83 g/mol and a calculated logP of 3.61 [1], this compound resides near the upper boundary of typical CNS drug-likeness space. It can be used as a reference compound in permeability assays (e.g., PAMPA or Caco-2) and plasma protein binding studies to benchmark the impact of the 4-chlorobenzamide moiety on ADME properties relative to less lipophilic analogs.

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